2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of bromomethyl groups, a methoxy group, and a dioxaborolane ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to brominate the precursor, followed by the reaction with a boronic ester to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to create bioactive molecules for drug discovery and development.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The bromomethyl groups can also undergo nucleophilic substitution, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)naphthalene: Similar in structure but lacks the dioxaborolane ring.
2,6-Bis(bromomethyl)pyridine: Contains a pyridine ring instead of a methoxyphenyl group.
Uniqueness
The presence of the dioxaborolane ring in 2-(2,6-Bis(bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique reactivity, particularly in coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C15H21BBr2O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2,6-bis(bromomethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BBr2O3/c1-14(2)15(3,4)21-16(20-14)13-10(8-17)6-12(19-5)7-11(13)9-18/h6-7H,8-9H2,1-5H3 |
InChI Key |
SMUUUTUFIIEXBH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2CBr)OC)CBr |
Origin of Product |
United States |
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